Predicted Acidity (pKa) Comparison: 4-tert-Butyl vs. 4-Unsubstituted Analog
The predicted acid dissociation constant (pKa) for the thiol group is a key determinant of nucleophilicity and metal-binding capacity. For the 4-tert-butyl derivative, the predicted pKa is 5.39±0.70, as reported by ChemicalBook . In contrast, the simpler 2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS 1184873-39-9) has a predicted pKa of 6.10±0.70, derived from its computed properties on PubChem [1]. This difference of ~0.7 log units indicates the tert-butyl analog is a slightly stronger acid, which could favor deprotonation and subsequent alkylation or metal coordination under mildly acidic conditions.
| Evidence Dimension | Predicted thiol pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa 5.39±0.70 (ChemicalBook prediction) |
| Comparator Or Baseline | 2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS 1184873-39-9); pKa 6.10±0.70 (PubChem prediction) |
| Quantified Difference | ΔpKa ≈ -0.71 (target compound is more acidic) |
| Conditions | In silico prediction models; experimental validation not reported. |
Why This Matters
A lower pKa implies a higher proportion of reactive thiolate anion at a given pH, directly impacting conjugation chemistry efficiency and metal chelation potential, which are critical considerations for synthetic route design.
- [1] PubChem. 2-mercapto-6-(trifluoromethyl)nicotinonitrile. Computed Properties. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/1184873-39-9 View Source
